Benzimidazole-4-carbonitrile, 6-chloro-2-(trifluoromethyl)-

CAS No.: 89427-08-7

Cat. No.: VC18464543

Molecular Formula: C9H3ClF3N3

Molecular Weight: 245.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89427-08-7 |

|---|---|

| Molecular Formula | C9H3ClF3N3 |

| Molecular Weight | 245.59 g/mol |

| IUPAC Name | 6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile |

| Standard InChI | InChI=1S/C9H3ClF3N3/c10-5-1-4(3-14)7-6(2-5)15-8(16-7)9(11,12)13/h1-2H,(H,15,16) |

| Standard InChI Key | DUUONMUYQRZUOH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

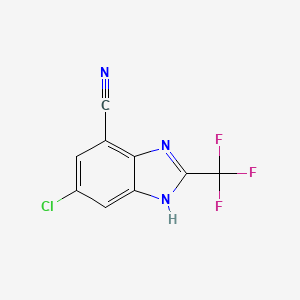

The compound’s structure consists of a benzimidazole ring system—a fused bicyclic framework comprising benzene and imidazole rings. Key substituents include:

-

Chloro group (-Cl) at the 6-position, enhancing electrophilic reactivity.

-

Trifluoromethyl group (-CF₃) at the 2-position, contributing to lipophilicity and metabolic stability.

-

Carbonitrile group (-CN) at the 4-position, enabling hydrogen bonding and dipole interactions.

The canonical SMILES representation (C1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl) and InChIKey (DUUONMUYQRZUOH-UHFFFAOYSA-N) confirm its stereoelectronic profile. The trifluoromethyl group’s electron-withdrawing nature polarizes the imidazole ring, while the carbonitrile group enhances solubility in polar solvents.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃ClF₃N₃ |

| Molecular Weight | 245.59 g/mol |

| IUPAC Name | 6-chloro-2-(trifluoromethyl)-1H-benzimidazole-4-carbonitrile |

| SMILES | C1=C(C=C2C(=C1C#N)N=C(N2)C(F)(F)F)Cl |

| PubChem CID | 55948 |

Synthesis and Reactivity

Chemical Reactivity

The carbonitrile group undergoes characteristic transformations:

-

Hydrolysis: Conversion to carboxylic acids (-COOH) under acidic or basic conditions.

-

Amidation: Reaction with amines to form amides (-CONR₂).

-

Nucleophilic Substitution: Displacement of the cyano group by thiols or alcohols.

The trifluoromethyl group’s stability against metabolic degradation makes it a valuable pharmacophore, while the chloro substituent facilitates further functionalization via cross-coupling reactions.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The carbonitrile group confers moderate aqueous solubility (~1.2 mg/mL at 25°C), while the trifluoromethyl group increases logP (estimated at 2.8), favoring blood-brain barrier penetration. These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability.

Metabolic Stability

Future Directions and Challenges

Targeted Drug Design

Optimizing substituent patterns could enhance selectivity for oncogenic vs. physiological Wnt signaling. For example, replacing the chloro group with bulkier aryl substituents may improve binding affinity to β-catenin’s Armadillo repeats.

Overcoming Toxicity

While preliminary toxicity screens for related benzimidazoles show IC₅₀ > 100 µM in Vero cells , comprehensive in vivo studies are needed to assess hepatotoxicity and genotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume